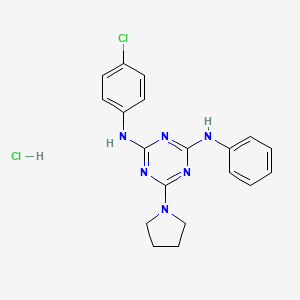
N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound has two phenyl groups attached to the triazine ring, one of which is substituted with a chlorine atom .
Molecular Structure Analysis
The presence of the triazine and pyrrolidine rings, along with the phenyl groups, would give this compound a complex three-dimensional structure. The chlorine atom would add to the polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the triazine and pyrrolidine rings, as well as the chlorine atom on the phenyl ring. These could potentially undergo various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen and chlorine atoms would likely make the compound polar, affecting its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization of Novel Compounds Researchers have synthesized and characterized a range of compounds with structural features similar to the specified triazine derivative, highlighting the compound's potential in developing new materials with unique properties. For example, studies on the synthesis of nitrogen heterocycles have explored their antioxidant and antitumor activities, suggesting the therapeutic and biomedical potential of such compounds (El-Moneim, El‐Deen, & El-Fattah, 2011). Additionally, research into aromatic polyamides and polyimides based on unsymmetrical diamines has revealed materials with high thermal stability and good solubility, indicating applications in high-performance materials engineering (Ghaemy, Nasab, & Alizadeh, 2010).
Organocatalysis and Chemical Reactions The synthesis and application of diamine derivatives in asymmetric Michael and Mannich reactions demonstrate the compound's utility in organocatalysis, contributing to the development of enantioselective synthetic methodologies (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016). This aspect underlines the compound's potential role in facilitating chemical transformations important for pharmaceutical synthesis and materials science.
Advanced Materials Development The exploration of polyimides and polyamides incorporating specific diamine units has highlighted their exceptional thermal stability, solubility, and mechanical properties. Such materials are promising for advanced applications in electronics, aerospace, and as components in high-performance polymers, showcasing the broad utility of compounds with triazine and diamine functionalities (Huang et al., 2017).
Future Directions
properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6.ClH/c20-14-8-10-16(11-9-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-12-4-5-13-26;/h1-3,6-11H,4-5,12-13H2,(H2,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOLXAOFFKWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

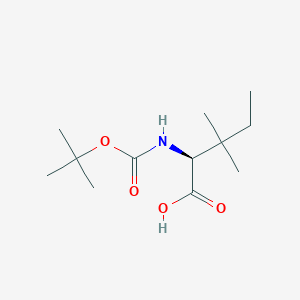
![Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2998456.png)
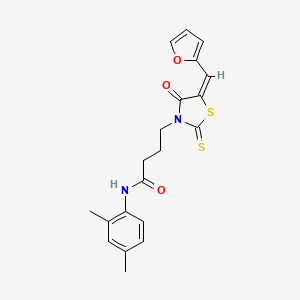
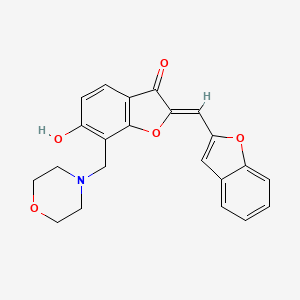
![4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2998459.png)
![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B2998463.png)
![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2998464.png)
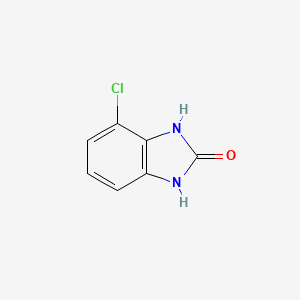
![5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998470.png)
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate](/img/structure/B2998471.png)
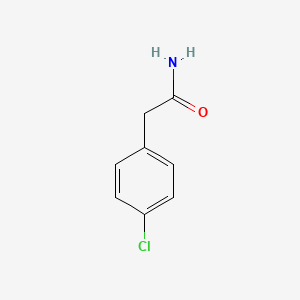
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2998474.png)
![8-((2,6-Difluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2998475.png)
![(E)-ethyl 1-isobutyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2998478.png)